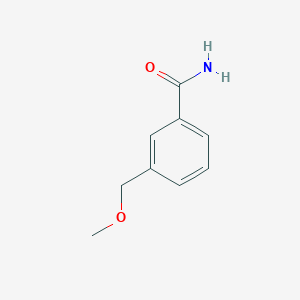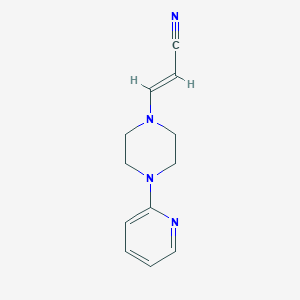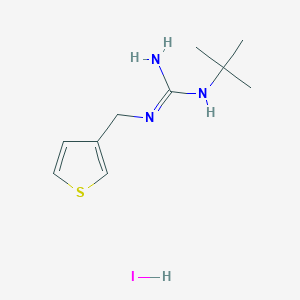
3-Methoxymethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxymethylbenzamide, also known as 3-MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white to off-white crystalline powder that is soluble in organic solvents and has a molecular weight of 179.21 g/mol.
Wirkmechanismus
The mechanism of action of 3-Methoxymethylbenzamide is not fully understood. However, it has been reported to inhibit the growth of various microorganisms by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers. In addition, it has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Methoxymethylbenzamide is its broad-spectrum antimicrobial activity. It has been shown to be effective against various gram-positive and gram-negative bacteria, as well as fungi. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Methoxymethylbenzamide. One area of research is the development of novel formulations and delivery systems to improve its solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. In addition, further studies are needed to elucidate its mechanism of action and toxicity profile.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 3-Methoxymethylbenzamide can be achieved through several methods, including the reaction of 3-methylbenzoyl chloride with methanol in the presence of a base such as triethylamine or sodium hydroxide. Another method involves the reaction of 3-methylbenzamide with paraformaldehyde and methanol in the presence of a catalyst such as zinc chloride. Both methods have been reported to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
3-Methoxymethylbenzamide has been extensively studied in the scientific community due to its potential applications in various fields. It has been reported to exhibit antimicrobial, antifungal, and anticancer properties. In addition, it has been shown to possess anti-inflammatory and antioxidant activities.
Eigenschaften
IUPAC Name |
3-(methoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWVEWXIOUFNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2-phenylmorpholin-4-yl)methanone](/img/structure/B7554124.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)

![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)

![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)

![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)
![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)

![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)